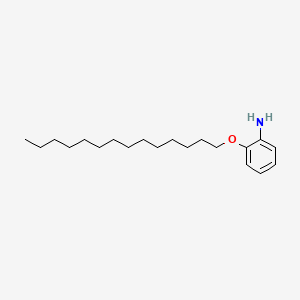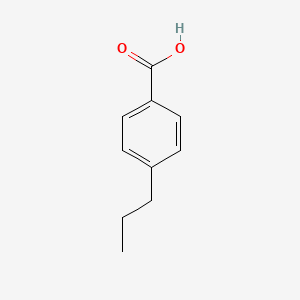
Ácido 4-propilbenzoico
Descripción general
Descripción
Propil p-benzoato, también conocido como propil 4-hidroxibenzoato, es un compuesto orgánico que pertenece a la clase de los ésteres. Se forma por la esterificación del ácido benzoico con propanol. Este compuesto se utiliza comúnmente como conservante en cosméticos, productos farmacéuticos y alimentos debido a sus propiedades antimicrobianas .
Aplicaciones Científicas De Investigación
El propil p-benzoato tiene una amplia gama de aplicaciones en la investigación científica:
Análisis Bioquímico
Biochemical Properties
4-Propylbenzoic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. One notable enzyme that interacts with 4-Propylbenzoic acid is cytochrome P450. Cytochrome P450 enzymes are involved in the oxidation of 4-Propylbenzoic acid, leading to the formation of hydroxylated and desaturated metabolites . These interactions are crucial for the metabolism of 4-Propylbenzoic acid and its subsequent effects on cellular functions.
Cellular Effects
4-Propylbenzoic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of cytochrome P450 enzymes, which play a significant role in the metabolism of xenobiotics and endogenous compounds . The impact of 4-Propylbenzoic acid on gene expression and cell signaling pathways can lead to alterations in cellular functions, such as changes in metabolic flux and the regulation of specific genes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of 4-Propylbenzoic acid involves its binding interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 4-Propylbenzoic acid, resulting in the formation of hydroxylated and desaturated metabolites . The binding of 4-Propylbenzoic acid to the active site of cytochrome P450 enzymes facilitates the transfer of an oxygen atom to the substrate, leading to the formation of reactive intermediates that can further react to produce the final metabolites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Propylbenzoic acid can change over time due to its stability and degradation. Studies have shown that 4-Propylbenzoic acid is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. In vitro and in vivo studies have demonstrated that prolonged exposure to 4-Propylbenzoic acid can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4-Propylbenzoic acid in animal models vary with different dosages. At low doses, 4-Propylbenzoic acid may have minimal effects on cellular functions, while higher doses can lead to significant alterations in metabolic pathways and potential toxic effects . Studies have shown that high doses of 4-Propylbenzoic acid can result in adverse effects, such as liver toxicity and disruptions in metabolic homeostasis .
Metabolic Pathways
4-Propylbenzoic acid is involved in metabolic pathways that include its oxidation by cytochrome P450 enzymes. The primary metabolic reactions include hydroxylation and desaturation, leading to the formation of various metabolites . These metabolic pathways are essential for the detoxification and elimination of 4-Propylbenzoic acid from the body.
Transport and Distribution
The transport and distribution of 4-Propylbenzoic acid within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich tissues . Additionally, 4-Propylbenzoic acid can bind to plasma proteins, which facilitates its transport in the bloodstream and distribution to various organs .
Subcellular Localization
4-Propylbenzoic acid is localized in specific subcellular compartments, primarily within the endoplasmic reticulum and mitochondria. The localization of 4-Propylbenzoic acid in these organelles is influenced by its interactions with cytochrome P450 enzymes, which are predominantly found in the endoplasmic reticulum . The presence of 4-Propylbenzoic acid in mitochondria can also affect mitochondrial functions and energy metabolism .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
Transesterificación: El propil p-benzoato se puede sintetizar mediante la transesterificación del benzoato de metilo con propanol.
Esterificación de Fischer: Otro método implica la esterificación de Fischer del ácido benzoico con propanol.
Métodos de producción industrial: En entornos industriales, el método de esterificación de Fischer se utiliza comúnmente debido a su simplicidad y eficiencia. La reacción se lleva a cabo en grandes reactores donde el ácido benzoico y el propanol se calientan con un catalizador ácido. El éster resultante se purifica luego mediante destilación .
Análisis De Reacciones Químicas
Tipos de reacciones:
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes como el permanganato de potasio se pueden utilizar para oxidar el propil p-benzoato.
Principales productos formados:
Hidrólisis: Ácido benzoico y propanol.
Oxidación: Ácido benzoico.
Mecanismo De Acción
Las propiedades antimicrobianas del propil p-benzoato se atribuyen a su capacidad para interrumpir las membranas celulares microbianas. Esta interrupción conduce a la fuga del contenido celular y, en última instancia, a la muerte celular. El compuesto se dirige a la bicapa lipídica de las membranas celulares microbianas, lo que lo hace eficaz contra una amplia gama de bacterias y hongos .
Comparación Con Compuestos Similares
Compuestos similares:
Metil p-benzoato: Un éster formado por la esterificación del ácido benzoico con metanol.
Etil p-benzoato: Formado por la esterificación del ácido benzoico con etanol.
Butil p-benzoato: Un éster formado por la esterificación del ácido benzoico con butanol.
Unicidad: El propil p-benzoato es único debido a su equilibrio óptimo entre hidrofobicidad e hidrofilicidad, lo que lo hace altamente efectivo como conservante en formulaciones tanto acuosas como a base de aceite. Su eficacia antimicrobiana es comparable a la de otros parabenos, pero su solubilidad y estabilidad lo convierten en una opción preferida en muchas aplicaciones .
Propiedades
IUPAC Name |
4-propylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h4-7H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZHGRNFEFVDDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046564 | |
| Record name | 4-Propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2438-05-3 | |
| Record name | 4-Propylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-n-Propylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2438-05-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168993 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Propylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-N-PROPYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P1V85E45O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-propylbenzoic acid interact with the Met208Lys mutant of human glutathione transferase A1-1 and what are the downstream effects?
A: In the Met208Lys mutant of human glutathione transferase A1-1 (GST A1-1), the substitution of methionine with lysine introduces a positive charge at position 208. [] This disrupts the enzyme's structure, specifically the C-terminal helix, impacting its catalytic activity. [] 4-propylbenzoic acid acts as an activator by binding to the mutant enzyme. [] Its negatively charged carboxylate group is thought to neutralize the positive charge of the lysine residue, effectively restoring the substrate-binding site conformation needed for optimal catalytic function. [] This interaction leads to a recovery of enzymatic activity in the Met208Lys mutant. []
Q2: What is the role of 4-propylbenzoic acid in the formation of hydrogen-bonded complexes and how does temperature affect its behavior?
A: 4-Propylbenzoic acid forms hydrogen-bonded complexes with compounds like 4',4-bipyridine. [] Temperature-dependent FTIR studies reveal that the hydrogen bonding in the complex PBA-BPy (4-propylbenzoic acid - 4',4-bipyridine) remains stable even at temperatures exceeding its clearing point. [] This stability contributes to the complex exhibiting both smectic and nematic mesophases. [] In contrast, complexes formed with structurally similar molecules, like trans-4-propylcyclohexyl carboxylic acid, exhibit hydrogen bond decomposition at lower temperatures, affecting their mesomorphic properties. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
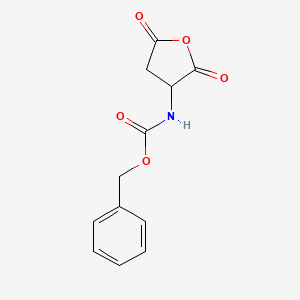
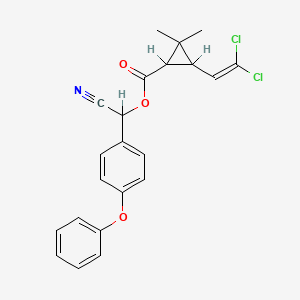


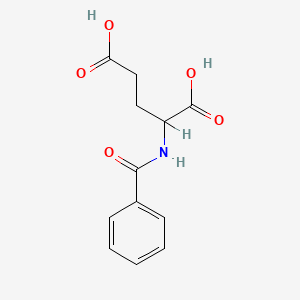
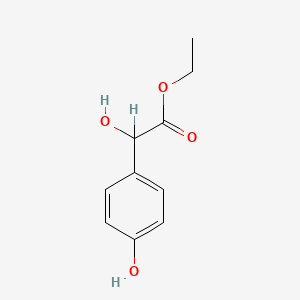
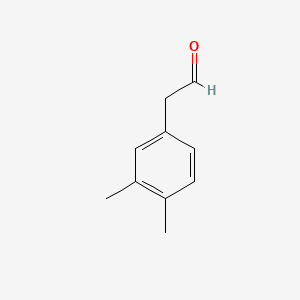

![Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-](/img/structure/B1360186.png)
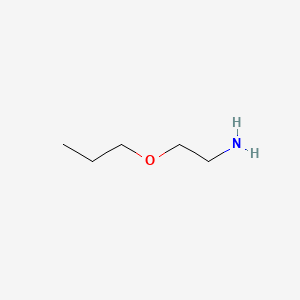
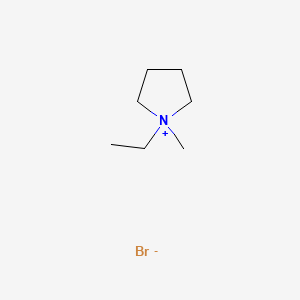
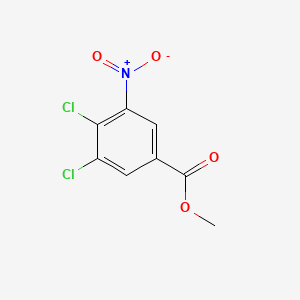
![1,2-Dimethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1360193.png)
